The synthesis of KN-62 involves multi-step organic reactions, primarily focusing on the formation of the isoquinolinesulfonamide structure. The key steps in its synthesis include:
The final product is purified through crystallization or chromatography techniques to achieve high purity levels (typically >98%) .
KN-62 has a complex molecular structure characterized by its molecular formula and a molecular weight of 721.84 g/mol. The compound features multiple functional groups including sulfonamides and piperazines, contributing to its biological activity.
KN-62 participates in several biochemical reactions primarily as an inhibitor. Its mechanism involves:
These interactions lead to downstream effects such as reduced phosphorylation of target proteins involved in various signaling pathways .
The mechanism of action for KN-62 primarily revolves around its ability to inhibit calcium/calmodulin-dependent kinase II. By binding to the calmodulin binding site, KN-62 effectively prevents:
This selective inhibition leads to various physiological effects, including potential anticancer actions by suppressing hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in tumor growth .
KN-62 exhibits several notable physical and chemical properties:
These properties facilitate its use in laboratory settings for various experimental applications.
KN-62 has been widely utilized in scientific research due to its specific inhibitory effects on calcium/calmodulin-dependent kinase II and purinergic receptors. Key applications include:
Isoquinolinesulfonamide derivatives emerged in the late 20th century as strategically designed kinase inhibitors targeting calcium-dependent signaling pathways. KN-62 (chemical name: 4-[(2S)-2-[(5-isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl] phenyl isoquinolinesulfonic acid ester) was synthesized as part of this effort, featuring a bis-isoquinolinesulfonyl core that enables high-affinity interactions with target proteins [1] [8]. Its molecular weight of 721.84 g/mol and hydrophobic character (XLogP ≈ 4.48) facilitate cell membrane permeability, making it suitable for cellular studies [7] [9]. The compound’s distinct yellow crystalline form (melting point 130°C) and solubility profile (10 mg/mL in methanol; 12 mg/mL in DMSO) established its utility in experimental pharmacology [8].
KN-62 demonstrated remarkable selectivity for CaMKII, showing an IC₅₀ of 900 nM against rat brain CaMKII while exhibiting negligible effects on related kinases (PKC, PKA, MLCK) at concentrations ≤100 μM [1] [2] [4]. Mechanistically, KN-62 binds directly to the enzyme’s calmodulin (CaM)-binding site through competitive inhibition with respect to CaM (Kᵢ = 0.9 μM), preventing CaM-induced activation and subsequent autophosphorylation [1] [2]. Crucially, it does not inhibit the activity of autophosphorylated (autonomous) CaMKII, confirming its action targets the activation mechanism rather than the catalytic site [1] [4]. This specificity was validated in cellular models like PC12 cells, where KN-62 suppressed ionophore-induced CaMKII autophosphorylation [2].
Unexpectedly, KN-62 was identified as a potent non-competitive antagonist of the ATP-gated ion channel P2X7 receptor (P2X7R), exhibiting 60-fold greater potency at human P2X7R (IC₅₀ = 15–37 nM) than at CaMKII [1] [4] [6]. This inhibition is species-specific, with higher affinity for human versus rat receptors [3] [6]. KN-62 blocks diverse P2X7-mediated responses:
Its inhibition kinetics are slow and partially irreversible, suggesting deep receptor engagement [6]. Structural mapping reveals binding to an intersubunit allosteric pocket involving residues F88, T90, D92, F103, and V312, distinct from the ATP-binding site [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7